Fmoc-D-Chg-OH
CAS No.: 198543-96-3
Cat. No.: VC21541225
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198543-96-3 |
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Molecular Formula | C23H25NO4 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | (2R)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
Standard InChI Key | BWQQGHPODCJZDB-OAQYLSRUSA-N |
Isomeric SMILES | C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Identity and Structure
Fmoc-D-Chg-OH, systematically named (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, is a D-configured amino acid derivative featuring a cyclohexyl side chain protected with a fluorenylmethyloxycarbonyl group. This compound is characterized by several key identifiers:
Basic Properties
Property | Value |
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CAS Number | 198543-96-3 |
Molecular Formula | C₂₃H₂₅NO₄ |
Molecular Weight | 379.45 g/mol |
Stereochemistry | D-configuration (R-isomer) |
IUPAC Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid |
Alternative Name | Fmoc-D-cyclohexylglycine |
The molecular structure features several key components that define its functionality in peptide synthesis: the Fmoc protecting group, a chiral carbon center with D-configuration, and a cyclohexyl substituent that contributes to its distinctive chemical and physical properties .
Structural Features
The Fmoc-D-Chg-OH molecule contains distinct functional regions that contribute to its chemical behavior:
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Fmoc Group: The fluorenylmethyloxycarbonyl moiety serves as a protecting group for the alpha-amino function, offering stability under acidic conditions while allowing selective removal under basic conditions.
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Cyclohexyl Side Chain: This bulky, hydrophobic group influences the conformational properties of peptides into which it is incorporated.
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Carboxylic Acid Group: Allows for peptide bond formation at the C-terminus during peptide synthesis.
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Stereocenter: The D-configuration at the alpha carbon provides stereochemical properties distinct from the naturally occurring L-amino acids .
Physical and Chemical Properties
Physical Characteristics
Fmoc-D-Chg-OH typically exists as a white to off-white solid at room temperature. Commercial preparations of this compound generally maintain high purity standards, with many manufacturers offering products of ≥95% purity as determined by HPLC analysis .
Storage Condition | Recommendation |
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Temperature | -30°C to -10°C (refrigeration) or room temperature (depending on supplier) |
Container | Sealed, moisture-free environment |
Light Sensitivity | Protected from prolonged exposure |
Shelf Life | Varies by manufacturer but typically 1-2 years when properly stored |
The Fmoc protecting group provides excellent stability under acidic conditions but is susceptible to basic deprotection, particularly in the presence of piperidine in N,N-dimethylformamide (DMF) .
Chemical Reactivity
The chemical reactivity of Fmoc-D-Chg-OH centers around several characteristic reactions relevant to peptide synthesis:
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Deprotection: The Fmoc group undergoes rapid cleavage in basic conditions, typically using 20% piperidine in DMF, with a half-life of approximately 6 seconds. This cleavage reveals the free amino group for subsequent coupling reactions.
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Peptide Coupling: The carboxylic acid functionality readily forms amide bonds with free amines when activated with appropriate coupling reagents such as HATU, DIC, or PyAOP.
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Stability to TFA: The compound remains stable under trifluoroacetic acid (TFA) treatment, which is commonly used for removing other protecting groups in orthogonal protection strategies .
Synthesis Methods
Advanced Synthetic Approaches
Recent research has explored novel synthetic methodologies that might be applicable to Fmoc-D-Chg-OH production:
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Microwave-Assisted Synthesis: As demonstrated for other Fmoc-amino acids, microwave irradiation can dramatically accelerate reactions, potentially improving yields and reducing reaction times from hours to minutes. This approach has shown promise for preparing glycosylated Fmoc amino acids and might be adaptable for Fmoc-D-Chg-OH synthesis .
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Lewis Acid Catalysis: The use of Lewis acids such as SnCl₄ or BF₃·Et₂O has facilitated efficient conversions in Fmoc amino acid chemistry, particularly in glycosylation reactions, suggesting potential applications in optimizing Fmoc-D-Chg-OH synthesis .
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
Fmoc-D-Chg-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu protection strategy which has become the dominant approach in modern peptide synthesis:
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The compound is coupled to growing peptide chains on solid supports such as Rink Amide resin
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Coupling is typically performed using activating agents such as HATU, PyAOP, or DMTMM
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The Fmoc group is subsequently removed using piperidine/DMF solutions, often with additives like formic acid to minimize side reactions
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The D-stereochemistry introduces conformational constraints that can enhance peptide stability against enzymatic degradation .
Specialty Applications
The distinctive cyclohexyl side chain and D-configuration of Fmoc-D-Chg-OH contribute to several specialized applications:
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Peptidomimetics Development: Incorporation into peptide sequences to create more stable, bioactive peptide analogs
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Conformational Control: The bulky cyclohexyl group can induce specific secondary structures in peptides
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Enhanced Metabolic Stability: D-amino acids resist proteolytic degradation, extending the half-life of therapeutic peptides
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Structure-Activity Relationship Studies: Substitution of natural amino acids with Fmoc-D-Chg-OH allows exploration of structure-function relationships in bioactive peptides .
Recent Research Developments
Automated Flow Peptide Synthesis
Recent advances in peptide synthesis technology incorporate Fmoc-protected amino acids including Fmoc-D-Chg-OH in automated flow systems:
Researchers have developed automated flow peptide synthesis (AFPS) protocols that utilize Fmoc-D-amino acids with NovaPEG Rink Amide resin. These methods employ standardized coupling conditions:
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Amino acid concentration: 0.40 M in DMF
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Coupling agents: HATU or PyAOP (0.38 M in DMF)
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Base: DIPEA
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Temperature: Preheating at 90°C during activation
Spectroscopic Monitoring
Analytical methods for monitoring Fmoc-amino acid reactions during peptide synthesis have shown important developments:
Near-infrared spectroscopy has been applied to monitor solid-phase peptide synthesis processes in real-time, allowing for better quality control and optimization of reaction conditions. While these studies focused on Fmoc-D-Ala-OH, the principles and techniques are applicable to monitoring Fmoc-D-Chg-OH reactions, potentially improving synthesis efficiency and product purity .
Solution-Phase Applications
Beyond solid-phase synthesis, Fmoc-D-Chg-OH has potential applications in emerging DNA-encoded chemical library (DECL) technologies:
Researchers have developed substrate-tolerant amide coupling reaction conditions for amino acid building blocks in solution-phase synthesis for DNA-encoded libraries. These methods could potentially be applied to Fmoc-D-Chg-OH, expanding its utility beyond traditional SPPS applications to include modern high-throughput screening technologies .
Supplier Parameter | Typical Range/Value |
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Purity | 95-98% (HPLC) |
Stereoisomeric Purity | Enantiomer ≤0.5% |
Available Quantities | 1g, 5g, 25g, 100g |
Pricing Range | $80-100 per gram (varies by quantity and supplier) |
Quality Control | Certificate of Analysis (CoA) typically provided |
Multiple suppliers offer this compound with consistent specifications, suggesting reliable manufacturing processes and quality control standards .
Quality Assessment
Quality parameters typically evaluated for commercial Fmoc-D-Chg-OH include:
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HPLC Purity: Chromatographic assessment of chemical purity
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Enantiomeric Purity: Analysis of stereochemical integrity, critical for maintaining consistent performance in asymmetric synthesis
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Spectroscopic Analysis: NMR and mass spectrometry for structural confirmation
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Melting Point: Physical characteristic for identity confirmation
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Solubility Profile: Performance in relevant solvent systems used for peptide synthesis .
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